molecular formula C8H15NO B1363112 1-Ethyl-3-methylpiperidin-4-one CAS No. 3612-16-6

1-Ethyl-3-methylpiperidin-4-one

Cat. No. B1363112
CAS RN: 3612-16-6
M. Wt: 141.21 g/mol
InChI Key: DZPMPRBBBQMILW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpiperidin-4-one, also known as N-Ethyl-3-methyl-4-piperidone, is a chemical compound that has been the focus of scientific research due to its potential applications in a variety of fields. It has a molecular weight of 141.21 .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylpiperidin-4-one consists of eight carbon atoms, fifteen hydrogen atoms, and one nitrogen atom . Further analysis of the molecular structure would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

1-Ethyl-3-methylpiperidin-4-one is a liquid at room temperature with a boiling point of 72°C at 7.6 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Stereochemistry

    1-Ethyl-3-methylpiperidin-4-one is a key compound in the synthesis of various chemicals. Praliev et al. (1986) explored the synthesis and stereochemistry of phenylethynylated derivatives of this compound, determining configurations using NMR and IR spectra (Praliev et al., 1986).

  • Lactam Acetals Formation

    Granik et al. (1973) studied the acylation of diethyl acetal of N-methylpiperidin-2-one (a related compound), leading to a mixture of various chemical entities including ethyl benzoate and benzoyl derivatives (Granik et al., 1973).

  • Spectral Properties and Reaction Conditions

    Zeng Guo-ping (2008) investigated the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate from 1-methyl-2,6-diphenylpiperidin-4-one, providing insights into reaction conditions and spectral properties (Zeng Guo-ping, 2008).

Chemical Analysis Techniques

  • NMR Spectroscopy Analysis: Manimekalai et al. (2008) conducted high-resolution NMR spectroscopy of 3‐ethyl‐4‐hydroxy‐4‐phenylpiperidines, offering insights into the chemical shifts and magnetic anisotropy influencing these compounds (Manimekalai et al., 2008).

Advanced Chemical Applications

  • Novel Synthesis Methods

    Mojtahedi et al. (2016) developed a pseudo four-component reaction using 1-Methylpiperidin-4-one and its analogs, showcasing a novel synthesis method for ortho-aminocarbonitriles and dicyanoanilines (Mojtahedi et al., 2016).

  • Palladium-catalyzed Aminocarbonylation

    Takács et al. (2014) utilized alkoxycarbonylpiperidines, like 3-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation, demonstrating the utility of these compounds in complex organic syntheses (Takács et al., 2014).

Future Directions

The future directions of synthetic chemistry, including the study of compounds like 1-Ethyl-3-methylpiperidin-4-one, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

properties

IUPAC Name

1-ethyl-3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9-5-4-8(10)7(2)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPMPRBBBQMILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369913
Record name 1-ethyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylpiperidin-4-one

CAS RN

3612-16-6
Record name 1-ethyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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